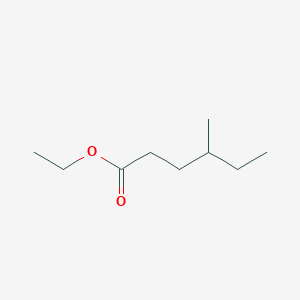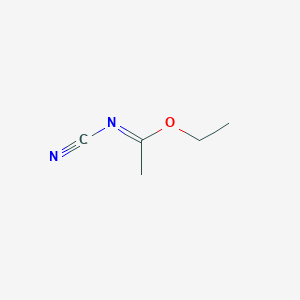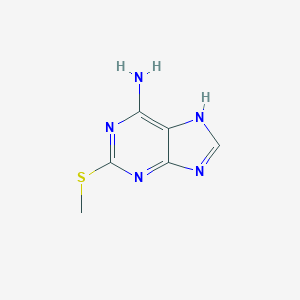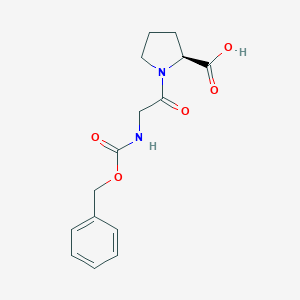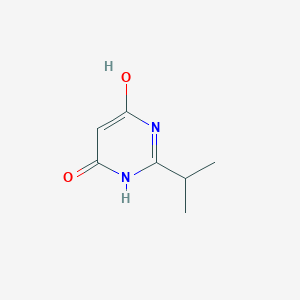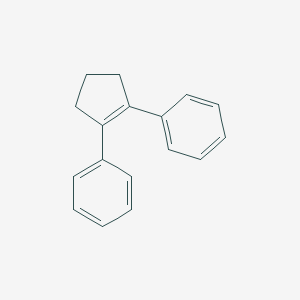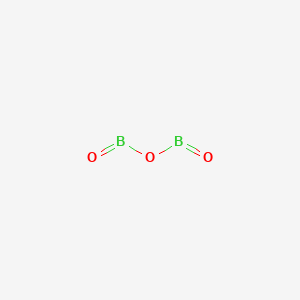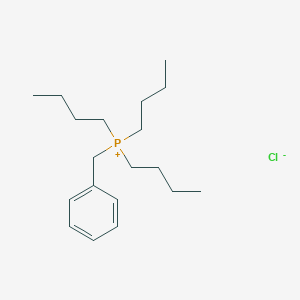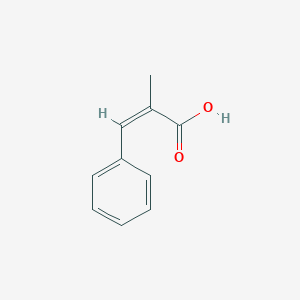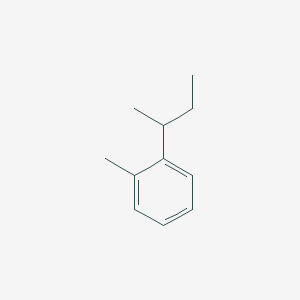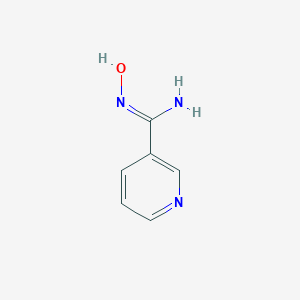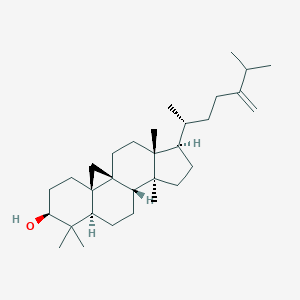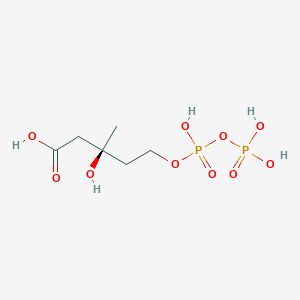
(RS)-5-diphosphomevalonate
説明
Usually, the description of a chemical compound includes its IUPAC name, common names, molecular formula, and structural formula. It may also include its appearance, odor, and other physical characteristics.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, density, molar mass, and chemical stability.科学的研究の応用
Enzymatic Functions and Biochemical Pathways
- Catalytic Mechanism and Structural Analysis: (RS)-5-diphosphomevalonate is crucial in the biosynthesis of isopentenyl diphosphate, a precursor for isoprenoids. The enzyme diphosphomevalonate decarboxylase catalyzes its formation through ATP-dependent phosphorylation and subsequent decarboxylation. Structural and mutagenic studies on this enzyme from Sulfolobus solfataricus reveal insights into its catalytic mechanism and the roles of specific residues (Motoyama et al., 2016).
Drug Discovery and Antibiotic Development
- Potential Antibiotic Targeting: The compound serves as a potential antibiotic target against Streptococcus pneumoniae by blocking steps in the mevalonate pathway. Synthesized analogues of (RS)-5-diphosphomevalonate designed to inhibit key enzymes in this pathway show promise as a novel class of antibiotics (Lefurgy et al., 2010).
Metabolic Engineering and Synthetic Biology
- Engineering of Isoprenoid Pathways: Research has demonstrated the use of (RS)-5-diphosphomevalonate in engineering Escherichia coli to synthesize isopentenyl diphosphate and dimethylallyl diphosphate from mevalonate, illuminating its role in the alternative 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis (Campos et al., 2001).
Phytochemistry and Plant Biology
- Role in Polyisoprenoid Biosynthesis: In plants like Eucommia ulmoides Oliver, (RS)-5-diphosphomevalonate contributes to the biosynthesis of polyisoprenoids, crucial compounds for plant physiology and biochemistry. This compound is involved in the biosynthetic pathways leading to low-molecular-weight isoprenoids (Bamba et al., 2010).
Molecular Evolution and Genomics
- Evolution of Enzymatic Pathways: The presence of (RS)-5-diphosphomevalonate and its processing enzymes in diverse organisms underscores the evolution of the mevalonate and non-mevalonate pathways across genomes. These pathways, vital for isoprenoid biosynthesis, show significant evolutionary conservation and diversity (Lange et al., 2000).
Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the hazards associated with it. It includes its toxicity, flammability, and environmental impact.
将来の方向性
This involves understanding the potential future applications and research directions for the compound. It could include potential uses in medicine, industry, or research.
For a comprehensive analysis, you would need to look at scientific literature and databases. You could use academic databases like PubMed, Web of Science, and Google Scholar to find relevant papers. Remember to critically analyze the methodology and results of each paper. For safety information, databases like PubChem and the Material Safety Data Sheets (MSDS) are useful resources. For future directions, review articles and research outlooks in scientific journals can provide insights into potential future applications and research directions.
特性
IUPAC Name |
3-hydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O10P2/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGQQUBJQXSAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOP(=O)(O)OP(=O)(O)O)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859292 | |
| Record name | Mevalonic acid 5-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-3-methylpentanoic acid | |
CAS RN |
1492-08-6 | |
| Record name | Mevalonic acid 5-diphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mevalonic acid 5-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



